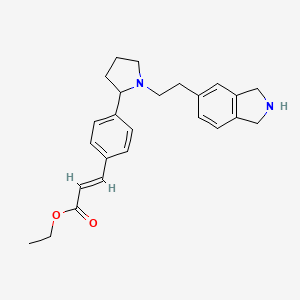

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-2-29-25(28)12-8-19-5-9-21(10-6-19)24-4-3-14-27(24)15-13-20-7-11-22-17-26-18-23(22)16-20/h5-12,16,24,26H,2-4,13-15,17-18H2,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOIYFNSIAUVFH-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and pyrrolidine intermediates, followed by their coupling with a phenyl acrylate derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

- Oxidation: Can be oxidized to yield carboxylic acids or ketones.

- Reduction: Reduction processes can produce alcohols or alkanes.

- Substitution Reactions: Nucleophilic substitutions can occur at the ester group or aromatic ring.

Biology

The compound's biological activity is significant, primarily due to its interaction with specific molecular targets. Preliminary studies suggest it may have potential therapeutic effects in treating various diseases by modulating signaling pathways relevant to cancer and neurodegenerative disorders. Its isoindoline moiety is particularly noted for diverse biological activities .

Medicine

In medicinal chemistry, (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate is being investigated for its potential in drug development. Its structural characteristics may allow it to bind effectively to enzymes or receptors involved in disease processes, making it a candidate for further pharmacological studies .

Industry

The compound may also find applications in material science, particularly in the development of new materials with specific properties. Its versatility allows for modifications that can enhance material performance in various industrial applications .

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. Studies have shown promising results in vitro against various cancer cell lines, highlighting the need for further exploration in vivo .

Case Study 2: Neurological Applications

The compound's potential neuroprotective effects are under investigation, particularly regarding its ability to modulate neurotransmitter systems. Preliminary findings suggest that it may help mitigate neurodegenerative processes by influencing pathways related to oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate can be better understood through comparisons with related acrylate esters and isoindolin/pyrrolidine-containing molecules. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Complexity vs. This rigidity may enhance selectivity in enzyme interactions compared to flexible analogs.

Role of Aromatic Substituents :

- The phenyl spacer in the target compound provides a planar aromatic surface, analogous to the pyridinyl group in 7k . Both structures likely engage in π-π stacking with biological targets, though the pyridinyl group in 7k offers additional hydrogen-bonding capabilities.

Synthetic Challenges :

- The synthesis of the target compound requires multi-step functionalization of the pyrrolidine and isoindolin moieties, which is more complex than the straightforward acrylate coupling seen in 7k or 13g’ .

The isoindolin-pyrrolidine system in the target compound may similarly modulate enzyme activity but with distinct kinetics due to steric effects.

Biological Activity

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate, a compound with the CAS number 1706519-94-9, is an organic molecule characterized by a complex structure that incorporates various functional groups. Its unique arrangement suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N2O2, with a molecular weight of approximately 390.52 g/mol. The compound features an ethyl acrylate moiety linked to a pyrrolidine and isoindoline structure, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N2O2 |

| Molecular Weight | 390.52 g/mol |

| CAS Number | 1706519-94-9 |

| Purity | NLT 98% |

Synthesis

The synthesis of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate typically involves multi-step organic reactions. Initial steps include the preparation of isoindolin-5-yl ethylamine followed by reactions with pyrrolidine derivatives and esterification with ethyl acrylate. Reaction conditions often require bases like sodium hydride and solvents such as tetrahydrofuran.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can alter their activity, leading to various biological effects. The exact mechanisms remain to be fully elucidated through further research.

Anticancer Potential

Research indicates that compounds similar in structure to (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate have shown promising anticancer activity. For instance, studies on related indole derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Due to the presence of the isoindoline moiety, which has been associated with neuroprotective properties, (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate may exhibit potential in treating neurodegenerative diseases. Preliminary studies suggest that similar compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Antimicrobial Activity

The compound's structural features imply potential antimicrobial properties. Research into structurally analogous compounds has shown efficacy against various bacterial strains, indicating that (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate may also possess similar effects against pathogens .

Study on Anticancer Activity

A study conducted on a series of indole derivatives revealed that compounds with similar structures to (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .

Neuroprotective Mechanism Exploration

In a neuroprotection study, derivatives containing isoindoline structures were shown to enhance neuronal survival in models of oxidative stress. These findings suggest that (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate may similarly protect neurons by modulating antioxidant defenses and reducing inflammation .

Q & A

Q. Basic Research Focus

- Crystal growth : Use vapor diffusion with solvents like dichloromethane/hexane.

- Data collection : Synchrotron radiation improves resolution for complex heterocycles .

- Software : SHELXL for refinement (handles disorder modeling), ORTEP-3 for visualization, and WinGX for data integration .

Advanced Consideration

Validate hydrogen-bonding networks with PLATON. Address twinning or pseudo-symmetry using SHELXD for structure solution .

What computational strategies predict the biological activity of this compound, particularly in target identification and binding affinity estimation?

Q. Basic Research Focus

- Molecular docking : AutoDock Vina or Glide for preliminary target screening .

- QM/MM simulations : Analyze electronic interactions at binding sites (e.g., π-π stacking with aromatic residues) .

Advanced Consideration

Combine molecular dynamics (GROMACS/NAMD) to assess conformational stability over 100+ ns trajectories. Free-energy perturbation (FEP) quantifies substituent effects on binding ΔG .

How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) during characterization?

Q. Basic Research Focus

- 2D NMR : HSQC and HMBC resolve overlapping signals in crowded regions (e.g., pyrrolidine protons) .

- DFT calculations : Gaussian09 or ORCA simulate NMR shifts for comparison with experimental data .

Advanced Consideration

Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in NOESY for stereochemical assignments .

What in vitro assays are appropriate for evaluating pharmacokinetic properties like metabolic stability?

Q. Basic Research Focus

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Caco-2 assays : Measure apparent permeability (Papp) to predict intestinal absorption.

Advanced Consideration

Use cryopreserved hepatocytes to identify phase II metabolites (e.g., glucuronidation) .

How do steric/electronic effects of isoindolin-5-yl substituents influence reactivity in nucleophilic additions?

Q. Basic Research Focus

- Hammett analysis : Correlate σ values of substituents with reaction rates .

- Steric maps : Use Sterimol parameters (B1, B5) to quantify steric bulk .

Advanced Consideration

DFT-based Fukui indices identify nucleophilic hotspots on the acrylate moiety .

What strategies resolve conflicting bioactivity data between computational predictions and experimental results?

Q. Advanced Research Focus

- Orthogonal assays : Validate SPR binding data with fluorescence polarization .

- Solubility correction : Adjust computational models for DMSO/water partitioning effects.

How to optimize structural analogs to enhance target binding while minimizing off-target effects?

Q. Advanced Research Focus

- SAR studies : Introduce bioisosteres (e.g., replacing Br with CF₃) to balance lipophilicity and H-bonding .

- FEP-guided optimization : Predict binding ΔΔG for substituent modifications .

What purification methods achieve high enantiomeric excess in asymmetric synthesis?

Q. Basic Research Focus

- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/IPA gradients .

- Crystallization : Induce diastereomeric salt formation with L-tartaric acid .

How to design stability studies under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.